molecular formula C12H18 B147005 Hexamethylbenzene CAS No. 87-85-4

Hexamethylbenzene

Cat. No.: B147005
CAS No.: 87-85-4
M. Wt: 162.27 g/mol
InChI Key: YUWFEBAXEOLKSG-UHFFFAOYSA-N
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Description

C₁₂H₁₈ . It is an aromatic compound and a derivative of benzene, where all six hydrogen atoms of benzene are replaced by methyl groups. This compound is known for its unique structural and chemical properties, making it a subject of interest in various scientific fields .

Preparation Methods

Hexamethylbenzene can be synthesized through several methods:

Chemical Reactions Analysis

Hexamethylbenzene undergoes various chemical reactions, including:

Scientific Research Applications

Hexamethylbenzene has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of hexamethylbenzene involves its interaction with various molecular targets:

Comparison with Similar Compounds

Hexamethylbenzene can be compared with other similar aromatic compounds:

Properties

IUPAC Name

1,2,3,4,5,6-hexamethylbenzene
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InChI

InChI=1S/C12H18/c1-7-8(2)10(4)12(6)11(5)9(7)3/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUWFEBAXEOLKSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18
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DSSTOX Substance ID

DTXSID3058957
Record name Hexamethylbenzene
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Molecular Weight

162.27 g/mol
Source PubChem
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Physical Description

Colorless solid; [Hawley] White crystalline powder with a yellow tint; [MSDSonline]
Record name Hexamethylbenzene
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Vapor Pressure

0.00086 [mmHg]
Record name Hexamethylbenzene
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CAS No.

87-85-4
Record name Hexamethylbenzene
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Record name Hexamethylbenzene
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Record name HEXAMETHYLBENZENE
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Record name Benzene, 1,2,3,4,5,6-hexamethyl-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of hexamethylbenzene?

A1: this compound has a molecular formula of C12H18 and a molecular weight of 162.27 g/mol.

Q2: What spectroscopic techniques are useful for characterizing this compound?

A2: Various spectroscopic methods are employed to characterize this compound. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide information about the hydrogen and carbon environments within the molecule, respectively [].
  • Infrared (IR) Spectroscopy: IR spectroscopy reveals characteristic vibrational frequencies of bonds, offering insights into functional groups and molecular structure [].
  • Raman Spectroscopy: Raman spectroscopy complements IR data, particularly in the low-frequency region, and is valuable for studying crystal structures and phase transitions [].
  • UV-Vis Spectroscopy: UV-Vis spectroscopy is useful for analyzing electronic transitions, particularly in charge-transfer complexes involving this compound [, ].

Q3: Does this compound exhibit any notable phase transitions?

A3: Yes, this compound displays interesting phase transitions. Studies using Raman spectroscopy have identified three distinct crystalline phases (I, II, and III) and a liquid phase. Each phase exhibits characteristic low-frequency vibrational modes, reflecting changes in intermolecular interactions and molecular packing [].

Q4: Is there evidence of this compound forming charge-transfer complexes?

A4: Yes, this compound readily forms charge-transfer complexes with electron acceptors. For instance, it forms complexes with:

  • Maleic Anhydride: In solution, these complexes exhibit characteristic UV-Vis absorption bands, and their formation constants and thermodynamic parameters have been determined [].
  • Tetracyanoethylene (TCNE): Resonance Raman studies on this compound/TCNE complexes have provided insights into the vibrational reorganization energies associated with photoinduced electron transfer within the complex [].

Q5: How does this compound react with nitric acid?

A5: The reaction of this compound with nitric acid is complex, yielding a mixture of products. The reaction pathway involves side-chain substitution and leads to the formation of various nitro and nitrite derivatives, as well as other byproducts like pentamethylbenzyl nitrate and pentamethylphenylnitromethane [].

Q6: Can this compound participate in catalytic reactions?

A6: Yes, this compound plays a role in certain catalytic reactions. For example, in the methanol-to-hydrocarbons (MTH) process, it acts as a key intermediate. Computational studies using kinetic Monte Carlo (KMC) simulations, parameterized by density functional theory (DFT) calculations, have provided valuable insights into the role of this compound in the MTH reaction network within zeolite catalysts like H-ZSM-5 [].

Q7: Does the presence of water influence the reactivity of this compound in zeolites?

A7: Yes, water significantly influences the reactivity of this compound within zeolites. First-principle molecular dynamics simulations suggest that water molecules stabilize reaction intermediates and influence the preferred reaction pathways for methylation reactions involving this compound in H-SAPO-34 zeolites. These simulations highlight the crucial role of water in the aromatics-based reaction cycle of the MTH process [].

Q8: Can this compound act as a ligand in metal complexes?

A8: Yes, this compound acts as a versatile ligand in coordination chemistry, forming complexes with various transition metals.

  • Ruthenium: It forms complexes like bis(this compound)ruthenium(0), exhibiting unusual bonding modes with the benzene ring, as revealed by X-ray crystallography [].
  • Tin: this compound coordinates to tin in complexes such as [(η6-C6Me6)Sn(AlCl4)2]2, demonstrating the ability of this compound to stabilize metal centers in low oxidation states [].
  • Gallium: The complex (this compound)gallium(I) tetrachlorogallate(III) showcases the formation of mono(arene) complexes with gallium(I) [].
  • Scandium: Spectroscopic studies on Sc complexes with methylbenzenes, including this compound, reveal how metal coordination induces ring deformation and alters the electronic distribution within the aromatic ring [].

Q9: Are there environmental concerns associated with this compound?

A9: While this specific set of research papers doesn't provide detailed information on the environmental impact of this compound, it's essential to consider potential ecotoxicological effects and explore strategies for responsible waste management and recycling, particularly in the context of its use in industrial processes and research [].

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